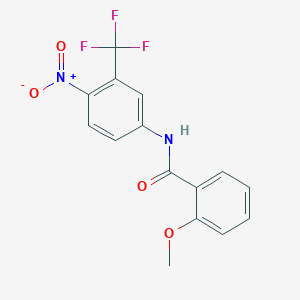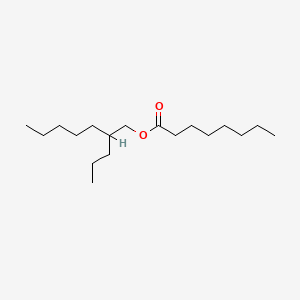
2-Methoxy-n-(4-nitro-3-trifluoromethyl-phenyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-n-(4-nitro-3-trifluoromethyl-phenyl)-benzamide is a compound that features a trifluoromethyl group, a nitrophenyl group, and a methoxybenzamide group. The trifluoromethyl group is known for its significant electronegativity and is often used in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of compounds . The nitrophenyl group is a common functional group in organic chemistry, known for its electron-withdrawing properties. The methoxybenzamide group is often found in various medicinal compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-n-(4-nitro-3-trifluoromethyl-phenyl)-benzamide typically involves the following steps:
Trifluoromethylation: The addition of the trifluoromethyl group, which can be achieved using reagents such as trifluoromethyltrimethylsilane.
Amidation: The formation of the amide bond between the nitrophenyl and methoxybenzamide groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and trifluoromethylation processes, followed by purification steps to isolate the desired product. These methods often require careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-n-(4-nitro-3-trifluoromethyl-phenyl)-benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium trifluoroacetate and copper(I) iodide can be used for trifluoromethylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
2-Methoxy-n-(4-nitro-3-trifluoromethyl-phenyl)-benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-Methoxy-n-(4-nitro-3-trifluoromethyl-phenyl)-benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes and receptors, potentially inhibiting or activating their function. The nitrophenyl group can further modulate the compound’s activity by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.
Uniqueness
2-Methoxy-n-(4-nitro-3-trifluoromethyl-phenyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C15H11F3N2O4 |
|---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
2-methoxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H11F3N2O4/c1-24-13-5-3-2-4-10(13)14(21)19-9-6-7-12(20(22)23)11(8-9)15(16,17)18/h2-8H,1H3,(H,19,21) |
InChI Key |
FLZVPRPBQSKRET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Butoxyphenoxy)methyl]oxirane](/img/structure/B8536088.png)




![3-Isopropylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8536112.png)
![tert-butyl N-[3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]phenyl]-N-methylcarbamate](/img/structure/B8536123.png)
![3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one](/img/structure/B8536125.png)
![Tert-butyl 4-{[2-(2-aminophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B8536126.png)
![2,4-Thiazolidinedione, 5-[[4-[2-(1,3-dioxolan-2-yl)ethoxy]phenyl]methyl]-](/img/structure/B8536132.png)


![Methyl 4-propyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8536162.png)

